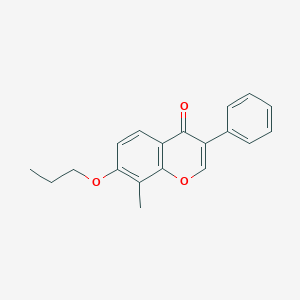
N-(4-biphenylylmethyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-biphenylylmethyl)-1H-indazol-6-amine, also known as MLN8054, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of a protein known as Aurora A kinase, which is involved in cell division and proliferation.
Mecanismo De Acción
N-(4-biphenylylmethyl)-1H-indazol-6-amine inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division and proliferation. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have a number of biochemical and physiological effects. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-biphenylylmethyl)-1H-indazol-6-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(4-biphenylylmethyl)-1H-indazol-6-amine in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-biphenylylmethyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that could be used to predict which patients would benefit most from treatment with N-(4-biphenylylmethyl)-1H-indazol-6-amine. Finally, there is interest in studying the combination of N-(4-biphenylylmethyl)-1H-indazol-6-amine with other cancer treatments, such as immunotherapy and targeted therapy.
Métodos De Síntesis
The synthesis of N-(4-biphenylylmethyl)-1H-indazol-6-amine involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis involves the reaction of 4-bromobenzyl bromide with sodium hydride to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-biphenylcarboxaldehyde to form the biphenyl alcohol intermediate. The final step in the synthesis involves the reaction of the biphenyl alcohol intermediate with 6-aminoindazole to form N-(4-biphenylylmethyl)-1H-indazol-6-amine.
Aplicaciones Científicas De Investigación
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity has been shown to lead to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-21-19-11-10-18-14-22-23-20(18)12-19/h1-12,14,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLDBRIMVOSIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
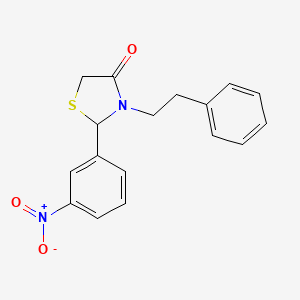
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
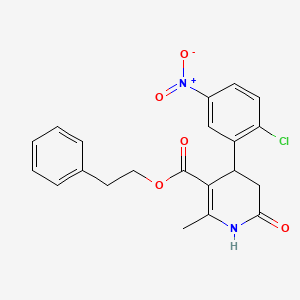
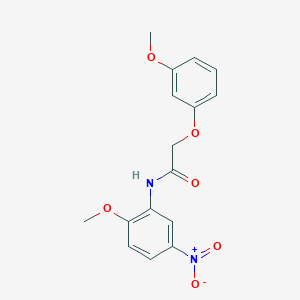
![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)

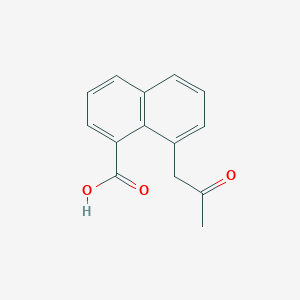
![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
